Fostemsavir - 864953-29-7

Fostemsavir

Catalog Number: EVT-268684
CAS Number: 864953-29-7
Molecular Formula: C25H26N7O8P
Molecular Weight: 583.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fostemsavir is a phosphonooxymethyl prodrug of temsavir, a first-in-class HIV-1 attachment inhibitor. [] In the realm of scientific research, fostemsavir serves as a critical tool for understanding HIV-1 entry mechanisms and exploring novel therapeutic avenues for multidrug-resistant HIV-1 infections. Its unique mode of action and efficacy in heavily treatment-experienced individuals make it a valuable subject of investigation across various research disciplines.

Synthesis Analysis

A detailed description of the synthesis of fostemsavir is available in the paper titled "Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug Fostemsavir." [] This paper outlines the extensive optimization program that led to the identification of temsavir and the subsequent development of its prodrug, fostemsavir.

Molecular Structure Analysis

The molecular structure of fostemsavir is characterized by a phosphonooxymethyl group attached to the temsavir moiety. [] This structural modification is crucial for improving the drug's pharmacokinetic properties, particularly its oral bioavailability.

Chemical Reactions Analysis

The primary chemical reaction involving fostemsavir is its hydrolysis to temsavir. [] This hydrolysis occurs in the gastrointestinal lumen following oral administration, releasing the active moiety, temsavir, for systemic absorption. Further details on the metabolism of temsavir, including oxidative pathways mediated by CYP3A4, are available in the referenced paper. []

Mechanism of Action

Fostemsavir, upon conversion to temsavir, exerts its antiviral activity by binding to the HIV-1 envelope glycoprotein gp120. [, , , , , , ] This binding specifically targets a conformation of gp120 that is essential for interaction with the host cell CD4 receptor. By preventing this interaction, fostemsavir effectively blocks the attachment of HIV-1 to CD4+ T-cells, hindering viral entry and subsequent infection. [, , , , , , ] Notably, this mechanism of action is distinct from other antiretroviral classes, making fostemsavir a valuable tool against multidrug-resistant HIV-1 strains. [, , , , ]

Applications
  • Clinical Efficacy and Safety: Numerous studies have investigated the efficacy and safety profile of fostemsavir in heavily treatment-experienced individuals. [, , , , , , , , , , ] These studies provide crucial data on virologic response rates, CD4+ T-cell count changes, and the occurrence of adverse events, guiding the clinical use of fostemsavir in challenging patient populations.
  • Drug Resistance: The emergence of resistance to fostemsavir is a significant area of research. Studies have identified specific gp120 substitutions associated with reduced susceptibility to fostemsavir, emphasizing the need for resistance testing and surveillance. [, , , , ]
  • Drug Interactions: Understanding potential drug interactions is crucial for the safe and effective use of fostemsavir. Research has focused on evaluating the impact of co-administering fostemsavir with other antiretrovirals and commonly used medications, guiding clinical recommendations for dose adjustments. [, , , , ]
  • Pharmacokinetic Studies: Studies have investigated the absorption, distribution, metabolism, and excretion of fostemsavir and its active moiety, temsavir. [, , , , , ] These studies provide essential information for optimizing dosing regimens and understanding the drug's disposition in different patient populations, including those with renal or hepatic impairment. [, ]
Future Directions
  • Optimization of Treatment Strategies: Further research is needed to optimize fostemsavir-based treatment strategies for diverse patient populations, including those with specific HIV-1 subtypes, co-infections, and comorbidities. This includes exploring the potential use of fostemsavir in combination with other novel antiretroviral agents, such as lenacapavir. []
  • Development of Novel Attachment Inhibitors: The success of fostemsavir highlights the potential of targeting HIV-1 attachment as a therapeutic strategy. Future research could focus on developing next-generation attachment inhibitors with improved potency, resistance profiles, and pharmacokinetic properties. []

Temsavir

  • Compound Description: Temsavir (formerly BMS-626529) is a potent, first-in-class HIV-1 attachment inhibitor that binds to glycoprotein 120 (gp120) on the viral envelope. [] It prevents viral attachment to the cellular CD4 receptor, blocking HIV entry into host CD4+ T-cells. [, , , ] Temsavir is the active metabolite of fostemsavir. [, , ]
  • Relevance: Temsavir is the active metabolite of fostemsavir, generated through hydrolysis in vivo. Fostemsavir acts as a prodrug to improve temsavir's solubility and absorption. [, ] Both compounds share the same mechanism of action, targeting gp120 to inhibit HIV-1 attachment and entry. [, , , ]

BMS-377806

  • Compound Description: BMS-377806 is a small molecule analog of temsavir. [] Previous research has shown that BMS-377806 can affect the cleavage and addition of complex glycans on the HIV-1 envelope glycoprotein (Env). []
  • Relevance: As an analog of temsavir, BMS-377806 provides insights into the structure-activity relationship of this class of attachment inhibitors. [] While both compounds share structural similarities, their effects on Env glycosylation might differ. This information is crucial for understanding the potential influence of fostemsavir and its analogs on antibody-based therapies targeting HIV-1. []
  • Compound Description: Ritonavir is a protease inhibitor used in HIV treatment. [, , ] It is a strong inhibitor of cytochrome P450 (CYP) 3A4, an enzyme involved in temsavir metabolism. [, ]
  • Relevance: Ritonavir is often co-administered with fostemsavir to boost temsavir exposure by inhibiting CYP3A4 metabolism. [, , , ] This co-administration can significantly increase temsavir plasma concentrations, allowing for lower fostemsavir doses. [, ]

Maraviroc

  • Compound Description: Maraviroc is a CCR5 antagonist, another type of HIV-1 entry inhibitor that targets the CCR5 co-receptor on host cells. [, ]
  • Relevance: Maraviroc and fostemsavir act on different targets within the HIV-1 entry process. [, ] While fostemsavir binds to gp120 on the virus, maraviroc blocks the CCR5 co-receptor on the host cell. This difference in mechanism makes them potentially useful in combination therapy, particularly for multidrug-resistant HIV-1. [, ]

Enfuvirtide

  • Compound Description: Enfuvirtide is a fusion inhibitor, a class of antiretroviral drugs that prevents HIV-1 from fusing with the host cell membrane. []
  • Relevance: Like maraviroc, enfuvirtide offers another mechanism to block HIV-1 entry. [] It acts at a later stage compared to fostemsavir, preventing the fusion of the viral and host cell membranes after CD4 binding. [] Combination therapy with enfuvirtide and fostemsavir could offer greater efficacy against resistant HIV-1 strains. []

Properties

CAS Number

864953-29-7

Product Name

Fostemsavir

IUPAC Name

[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate

Molecular Formula

C25H26N7O8P

Molecular Weight

583.5 g/mol

InChI

InChI=1S/C25H26N7O8P/c1-16-27-14-32(28-16)23-21-20(19(39-2)12-26-23)18(13-31(21)15-40-41(36,37)38)22(33)25(35)30-10-8-29(9-11-30)24(34)17-6-4-3-5-7-17/h3-7,12-14H,8-11,15H2,1-2H3,(H2,36,37,38)

InChI Key

SWMDAPWAQQTBOG-UHFFFAOYSA-N

SMILES

CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)(O)O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

(3-((4-Benzoyl-1-piperazinyl)(oxo)acetyl)-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo(2,3-c)pyridin-1-yl)methyl dihydrogen phosphate
1,2-Ethanedione, 1-(4-benzoyl-1-piperazinyl)-2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1-((phosphonooxy)methyl)-1H-pyrrolo(2,3-c)pyridin-3-yl)-
BMS-663068
fostemsavi

Canonical SMILES

CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)(O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.